Rhenium heptafluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

heptafluororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7FH.Re/h7*1H;/q;;;;;;;+7/p-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHBKXWKPQUYIA-UHFFFAOYSA-G | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Re](F)(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F7Re | |

| Record name | rhenium heptafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium_heptafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168826 | |

| Record name | Rhenium(VII) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.196 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17029-21-9 | |

| Record name | Rhenium fluoride (ReF7) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium heptafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017029219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium(VII) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Characterization of Rhenium Heptafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and structural characterization of Rhenium Heptafluoride (ReF₇), the only thermally stable metal heptafluoride.[1][2] This document details the seminal experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying scientific workflows and molecular geometries.

Introduction

The investigation of higher valency metal fluorides has been a significant area of inorganic chemistry, driven by the unique oxidizing power of elemental fluorine. Rhenium, discovered in 1925 by Walter Noddack, Ida Tacke, and Otto Berg, was a candidate for forming high-oxidation-state fluorides. While the pioneering work on fluorine chemistry was advanced by Otto Ruff, the detailed synthesis and characterization of this compound were significantly elaborated in the mid-20th century. This guide focuses on the key experimental work that established the synthesis and fundamental properties of this unique compound.

Experimental Protocols

The primary method for the synthesis of this compound is the direct fluorination of rhenium metal at elevated temperatures. The following protocol is based on the detailed work of Malm and Selig (1961).

Synthesis of this compound

Objective: To synthesize this compound (ReF₇) via the direct reaction of rhenium metal with fluorine gas.

Reactants:

-

Rhenium (Re) metal powder or sponge.

-

Fluorine (F₂) gas, high purity.

Apparatus:

-

A flow-type reactor constructed from a material resistant to high-temperature fluorine, such as nickel or Monel.

-

A furnace capable of maintaining a temperature of 400 °C.

-

A system for metering and controlling the flow of fluorine gas.

-

A series of cold traps for the condensation and purification of the product. The traps are typically cooled with dry ice/acetone (-78 °C) and liquid nitrogen (-196 °C).

-

A vacuum line for evacuating the apparatus.

Procedure:

-

A sample of rhenium metal is placed in the reactor.

-

The entire system is thoroughly dried and passivated with a low concentration of fluorine gas to form a protective metal fluoride (B91410) layer on the interior surfaces.

-

The reactor is heated to 400 °C.

-

A stream of fluorine gas is passed over the heated rhenium metal.

-

The volatile products, primarily Rhenium Hexafluoride (ReF₆) and this compound (ReF₇), are carried out of the reactor by the fluorine stream.

-

The gas stream is passed through a cold trap maintained at a temperature sufficient to condense ReF₇ while allowing the more volatile ReF₆ and unreacted fluorine to pass through.

-

The crude ReF₇ is purified by fractional distillation or sublimation under vacuum to separate it from any remaining ReF₆ and other impurities.

Structural Characterization

The molecular structure of this compound has been determined using gas-phase electron diffraction and low-temperature neutron diffraction.

Objective: To determine the molecular geometry of ReF₇ in the gas phase.

Methodology:

-

A high-energy beam of electrons is directed through a stream of gaseous ReF₇ in a high-vacuum chamber.

-

The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a photographic plate or a digital detector.

-

The diffraction pattern consists of a series of concentric rings, the intensity and spacing of which are related to the internuclear distances within the ReF₇ molecule.

-

The radial distribution function is calculated from the diffraction pattern, which provides information about the probability of finding two atoms at a given distance from each other.

-

This data is then used to build a model of the molecular geometry that best fits the experimental results.

Objective: To determine the precise crystal and molecular structure of ReF₇ in the solid state.

Methodology:

-

A single crystal of ReF₇ is grown and cooled to a very low temperature (e.g., 1.5 K) to minimize thermal vibrations.[1][2]

-

A beam of thermal neutrons is directed at the crystal.[3]

-

The neutrons are diffracted by the atomic nuclei in the crystal lattice, producing a diffraction pattern.[3]

-

The positions and intensities of the diffraction spots are measured.

-

This data is used to determine the unit cell dimensions and the precise positions of the rhenium and fluorine atoms within the crystal structure.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | ReF₇ | [1][2] |

| Molar Mass | 319.20 g/mol | [2] |

| Appearance | Yellow solid | [1][2] |

| Melting Point | 48.3 °C | [2] |

| Boiling Point | 73.7 °C | [2] |

| Density (solid) | 4.3 g/cm³ | [2] |

| Vapor Pressure (at 25 °C) | 99.5 mmHg |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Reference |

| Enthalpy of Fusion | 7.53 kJ/mol | [2] |

| Enthalpy of Vaporization | 30.77 kJ/mol | [2] |

| Standard Enthalpy of Formation (solid) | -1432 ± 11 kJ/mol |

Table 3: Structural Parameters of this compound

| Parameter | Method | Value(s) | Reference |

| Molecular Geometry | Gas-Phase Electron Diffraction | Distorted Pentagonal Bipyramidal (non-rigid) | [1][2] |

| Low-Temperature Neutron Diffraction | Distorted Pentagonal Bipyramidal (Cₛ symmetry) | [4] | |

| Re-F Bond Distances (axial) | Low-Temperature Neutron Diffraction | 1.801 Å, 1.810 Å | |

| Re-F Bond Distances (equatorial) | Low-Temperature Neutron Diffraction | 1.849 Å, 1.859 Å, 1.865 Å, 1.896 Å, 1.921 Å | |

| Crystal System | Low-Temperature Neutron Diffraction | Triclinic | [2] |

| Space Group | Low-Temperature Neutron Diffraction | P1 | [2] |

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the logical relationship of its structural determination.

References

Unraveling the Intricate Structure of Rhenium Heptafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium heptafluoride (ReF₇), a unique and highly reactive inorganic compound, stands as the only thermally stable metal heptafluoride.[1][2] Its molecular structure has been a subject of considerable scientific interest due to its non-rigid nature and complex intramolecular motions. This technical guide provides a comprehensive overview of the experimental and theoretical methodologies employed to elucidate the intricate molecular architecture of ReF₇. A thorough understanding of its structure is paramount for its application in various fields, including catalysis and materials science.

Synthesis and Handling

The primary method for synthesizing this compound involves the direct fluorination of rhenium metal at elevated temperatures (400 °C).[1][2]

Reaction: 2 Re + 7 F₂ → 2 ReF₇[1][2]

Given its high reactivity and the hazardous nature of fluorine gas, stringent safety protocols are imperative. The synthesis must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including face shields, and specialized gloves, must be worn.[3][4][5][6][7] ReF₇ is sensitive to moisture and hydrolyzes to form perrhenic acid (HReO₄) and hydrogen fluoride (B91410) (HF).[1][2] Therefore, all handling and storage must be performed under anhydrous conditions.

Experimental Determination of Molecular Structure

The definitive determination of the molecular structure of this compound has been achieved through a combination of gas-phase electron diffraction and solid-state neutron diffraction studies, complemented by vibrational spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the vapor phase, free from intermolecular interactions that are present in the solid state.

Experimental Protocol:

-

Sample Introduction: A gaseous beam of ReF₇ molecules is effused through a nozzle into a high-vacuum chamber.[8]

-

Electron Bombardment: A high-energy electron beam is directed perpendicular to the molecular beam.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the ReF₇ molecules, creating a diffraction pattern that is captured on a photographic plate or a CCD detector.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances and bond angles.[8]

A seminal study by Jacob and Bartell provided crucial insights into the gas-phase structure of ReF₇.[8] Their work revealed that the molecule is not a rigid pentagonal bipyramid but rather exhibits significant dynamic behavior, a phenomenon known as pseudorotation.

Logical Relationship of GED Data Interpretation

Caption: Interpretation workflow for gas-phase electron diffraction data.

Neutron Diffraction

To understand the structure of ReF₇ in the solid state, high-resolution powder neutron diffraction was employed at cryogenic temperatures (1.5 K).[9] This technique is particularly advantageous for locating light atoms like fluorine in the presence of a heavy atom like rhenium.

Experimental Protocol:

-

Sample Preparation: A polycrystalline sample of ReF₇ is cooled to 1.5 K.

-

Neutron Beam Irradiation: The sample is irradiated with a monochromatic beam of neutrons.

-

Diffraction and Detection: The diffracted neutrons are detected at various angles to produce a diffraction pattern.

-

Rietveld Refinement: The diffraction data is analyzed using the Rietveld method to refine the crystal and molecular structure.

The low-temperature neutron diffraction study by Vogt et al. confirmed that ReF₇ adopts a distorted pentagonal bipyramidal structure with Cₛ symmetry in the solid state.[9] The distortion involves a puckering of the equatorial fluorine atoms and a bending of the axial fluorine atoms.

Experimental Workflow for Neutron Diffraction

Caption: Workflow for neutron diffraction analysis of ReF₇.

Quantitative Structural Data

The following tables summarize the key quantitative data obtained from the experimental studies on this compound.

Table 1: Gas-Phase Electron Diffraction Data

| Parameter | Value | Reference |

| Re-F (axial) bond length | 1.817 Å | [8] |

| Re-F (equatorial) bond length | 1.859 Å | [8] |

| F(ax)-Re-F(eq) angle | ~90° | [8] |

| F(eq)-Re-F(eq) angle | ~72° | [8] |

Table 2: Solid-State Neutron Diffraction Data (at 1.5 K)

| Parameter | Value | Reference |

| Crystal System | Triclinic | [9] |

| Space Group | P1 | [9] |

| a | 5.619 Å | [9] |

| b | 8.683 Å | [9] |

| c | 4.965 Å | [9] |

| α | 90.02° | [9] |

| β | 109.11° | [9] |

| γ | 97.43° | [9] |

| Molecular Symmetry | Cₛ | [9] |

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of a molecule, which are directly related to its structure and bonding.

Experimental Protocols:

-

Infrared Spectroscopy: The infrared spectrum of ReF₇ vapor is recorded using a standard IR spectrometer.

-

Raman Spectroscopy: The Raman spectrum of liquid ReF₇ is obtained by irradiating the sample with a monochromatic laser source and analyzing the scattered light.

The vibrational spectra of ReF₇ suggest a D₅ₕ symmetry in the liquid and vapor phases, which is the time-averaged structure due to the rapid pseudorotation.[10]

Table 3: Vibrational Frequencies of ReF₇ (in cm⁻¹)

| Raman (liquid) | Infrared (vapor) | Assignment (D₅ₕ) |

| 737 | - | a₁' (Re-F eq stretch) |

| 650 | - | e₂' (Re-F eq stretch) |

| 590 | 703 | e₁' (Re-F ax stretch) |

| 485 | - | e₂'' (F eq-Re-F eq bend) |

| 351 | 353 | e₁' (F ax-Re-F eq bend) |

| - | 299 | a₂'' (F ax wag) |

Theoretical Modeling of Fluxionality

The non-rigid behavior of ReF₇ is a classic example of intramolecular rearrangement, often described by the Bartell mechanism for pentagonal bipyramidal molecules. This process involves the concerted motion of the fluorine atoms, leading to the exchange of axial and equatorial positions.

Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to model the potential energy surface (PES) of the ReF₇ molecule. These calculations help to elucidate the low-energy pathways for pseudorotation and to determine the energy barriers associated with these intramolecular motions. The calculated vibrational frequencies from these theoretical models can also be compared with the experimental IR and Raman data to validate the proposed structure and dynamic behavior.

Conceptual Pathway of Pseudorotation

Caption: A simplified representation of a pseudorotation pathway in ReF₇.

Conclusion

The molecular structure of this compound is a complex and dynamic system. Through the synergistic application of gas-phase electron diffraction, low-temperature neutron diffraction, and vibrational spectroscopy, a detailed picture of its geometry and intramolecular motions has been established. The molecule exhibits a distorted pentagonal bipyramidal structure in the solid state and undergoes rapid pseudorotation in the gas and liquid phases. Theoretical calculations provide further insights into the energetics and pathways of this fluxional behavior. This comprehensive understanding of the structure of ReF₇ is essential for harnessing its chemical properties in advanced applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Crystal and molecular structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Rhenium Heptafluoride (ReF₇)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium heptafluoride (ReF₇) is a unique inorganic compound, notable for being the only thermally stable metal heptafluoride.[1][2] Its highly reactive nature and role as a potent fluorinating agent make it a subject of significant interest in synthetic chemistry, materials science, and for researchers exploring the chemistry of high-oxidation-state transition metals. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, structure, and reactivity of ReF₇, tailored for a technical audience.

Chemical and Physical Properties

This compound is a volatile, bright yellow crystalline solid at room temperature.[1] It is crucial to handle this compound with care due to its reactivity, particularly with water.

Physical and Thermodynamic Data

The following tables summarize key quantitative data for this compound.

| Property | Value |

| Chemical Formula | ReF₇ |

| Molar Mass | 319.196 g/mol |

| Appearance | Bright yellow crystalline solid |

| Melting Point | 48.3 °C (321.4 K) |

| Boiling Point | 73.72 °C (346.87 K) |

| Density | 4.3 g/cm³ |

| Vapor Pressure | 13.41 kPa (at 25 °C) |

| Solubility in Water | Reacts |

| Thermodynamic Property | Value |

| Enthalpy of Fusion (ΔfH⦵fus) | 7.53 kJ/mol |

| Enthalpy of Vaporization (ΔfHvap) | 30.77 kJ/mol |

Molecular Structure and Spectroscopy

The molecular geometry of this compound is a distorted pentagonal bipyramid, which has been confirmed by neutron diffraction studies at 1.5 K.[1][2] This structure is non-rigid, as indicated by electron diffraction studies.[1]

Crystallographic Data

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 (No. 2) |

| Molecular Geometry | Distorted pentagonal bipyramid |

Vibrational Spectroscopy

The vibrational spectrum of ReF₇ is complex due to its low symmetry. However, studies of its infrared and Raman spectra have provided insights into its structure and bonding.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Raman Active | 351, 485, 590, 650, 737 |

| Infrared Active | 299, 353, 703 |

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the direct fluorination of rhenium metal at elevated temperatures.[1][2]

Materials:

-

Rhenium metal powder

-

Fluorine gas (high purity)

-

Nickel or Monel reaction tube

-

Furnace capable of reaching 400 °C

-

Cold trap (liquid nitrogen)

-

Vacuum line

Procedure:

-

Place a known quantity of rhenium metal powder in a nickel or Monel reaction tube.

-

Assemble the reaction tube in a tube furnace and connect it to a vacuum line and a fluorine gas inlet.

-

Evacuate the system to remove air and moisture.

-

Heat the furnace to 400 °C.[1]

-

Slowly introduce fluorine gas into the reaction tube. The reaction is exothermic and should be controlled by adjusting the fluorine flow rate.

-

The volatile ReF₇ product is carried out of the reaction zone by the excess fluorine gas.

-

Collect the ReF₇ in a cold trap cooled with liquid nitrogen.

-

Once the reaction is complete, stop the fluorine flow and allow the system to cool under vacuum.

-

The crude ReF₇ can be purified by fractional sublimation.

An alternative, though less common, method involves the explosion of rhenium metal in the presence of sulfur hexafluoride.[1]

Characterization

Neutron Diffraction for Structural Analysis:

The determination of the crystal and molecular structure of ReF₇ was achieved using high-resolution powder neutron diffraction at low temperatures (1.5 K).[2][3]

General Workflow:

-

Sample Preparation: A sample of purified ReF₇ is loaded into a suitable sample holder for low-temperature measurements, often made of materials that are transparent to neutrons.

-

Data Collection: The sample is placed in a neutron beam, and the diffraction pattern is collected using a detector that measures the intensity of scattered neutrons as a function of the scattering angle (2θ). The low temperature is maintained using a cryostat.

-

Data Analysis: The resulting diffraction pattern is analyzed to determine the crystal system, space group, and atomic positions. This process, known as structure refinement, involves fitting a theoretical diffraction pattern calculated from a model of the crystal structure to the experimental data.

Chemical Reactivity

This compound is a strong Lewis acid and a powerful fluorinating agent. Its reactivity is characterized by the following key reactions:

-

Hydrolysis: ReF₇ reacts vigorously with water, including atmospheric moisture, to form perrhenic acid (HReO₄) and hydrogen fluoride (B91410) (HF).[1][2] ReF₇ + 4H₂O → HReO₄ + 7HF

-

Reaction with Fluoride Donors: In the presence of fluoride ion donors, such as cesium fluoride (CsF), ReF₇ acts as a Lewis acid to form the octofluororhenate(VII) anion, [ReF₈]⁻.[1] ReF₇ + CsF → Cs[ReF₈]

-

Reaction with Fluoride Acceptors: With strong fluoride ion acceptors, like antimony pentafluoride (SbF₅), ReF₇ can donate a fluoride ion to form the hexafluororhenium(VII) cation, [ReF₆]⁺.[1] ReF₇ + SbF₅ → [ReF₆][SbF₆]

Visualizations

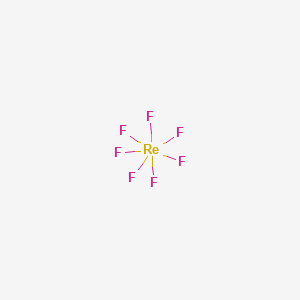

Molecular Structure of this compound

Caption: A 2D representation of the pentagonal bipyramidal structure of this compound.

Synthesis Workflow for this compound

Caption: Workflow for the synthesis and purification of this compound.

Reactivity of this compound

Caption: Key chemical reactions involving this compound.

References

Rhenium Heptafluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium heptafluoride (ReF₇) is an inorganic compound with the CAS Number 17029-21-9 .[1][2][3][4] It holds a unique position in chemistry as the only thermally stable metal heptafluoride.[3][5][6][7] This high-valence metal fluoride (B91410) is a yellow crystalline solid at room temperature and serves as a significant precursor in fluorine chemistry.[3][8] Its reactivity and structural properties, characterized by a distorted pentagonal bipyramidal geometry, make it a subject of interest in inorganic synthesis and material science.[3][5][8] This document provides an in-depth overview of its properties, synthesis, reactivity, and safety protocols.

Physicochemical Properties

This compound is a low-melting solid with a distinctive yellow appearance.[5][8] Its quantitative properties are summarized below.

| Property | Value | References |

| CAS Number | 17029-21-9 | [1][2][3] |

| Molecular Formula | ReF₇ | [1][2][3] |

| Molar Mass | 319.196 g/mol | [2][3] |

| Appearance | Bright yellow crystalline solid | [3][8] |

| Melting Point | 48.3 °C (118.9 °F; 321.4 K) | [3][4][8] |

| Boiling Point | 73.72 °C (164.70 °F; 346.87 K) | [3][4][8] |

| Density | 4.3 g/cm³ | [3][4][8] |

| Crystal Structure | Triclinic | [3][8] |

| Molecular Geometry | Distorted pentagonal bipyramidal | [4][5][8] |

| Enthalpy of Fusion | 7.53 kJ/mol | [3][8] |

| Enthalpy of Vaporization | 30.77 kJ/mol | [3][8] |

| Solubility in Water | Reacts | [3] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the direct fluorination of elemental rhenium at elevated temperatures.[3][5][9] To ensure the primary product is ReF₇, the reaction is typically carried out under pressure.[10][11]

Objective: To synthesize Rhenium (VII) fluoride via direct combination of the elements.

Reaction: 2 Re + 7 F₂ → 2 ReF₇[3][5]

Materials:

-

Rhenium (Re) metal powder (99.9% purity)

-

Fluorine (F₂) gas (99.8% purity)

-

A high-pressure reaction vessel (e.g., Monel or nickel autoclave)

-

Heating mantle or furnace

-

Condenser system for product collection

-

Inert gas (Nitrogen or Argon) for purging

Protocol:

-

Preparation of the Reactor: Place a weighed amount of rhenium metal powder into the reaction vessel. Ensure the reactor is clean, dry, and free of any organic contaminants.

-

Purging: Seal the reactor and purge the system thoroughly with an inert gas (e.g., nitrogen) to remove any residual air and moisture.

-

Introduction of Reactants: Introduce fluorine gas into the reactor. The molar ratio of fluorine to rhenium should be in stoichiometric excess to ensure complete conversion.

-

Reaction Conditions: Heat the reactor to 400 °C while maintaining the system under pressure.[10][11] The elevated pressure favors the formation of ReF₇ over other rhenium fluorides.[10][11]

-

Reaction Monitoring: Monitor the temperature and pressure of the reactor throughout the synthesis. The reaction is typically complete within 2-3 hours.

-

Product Collection: After the reaction is complete, cool the reactor to room temperature. The gaseous ReF₇ product is then passed through a cold trap or condenser (cooled with dry ice/acetone or liquid nitrogen) to sublime and collect the yellow crystalline solid.

-

Purification: The collected product can be further purified by fractional distillation or sublimation under vacuum if necessary.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Pathways

This compound is a strong oxidizing agent and a Lewis acid, exhibiting high reactivity, particularly with water and fluoride ion donors.

Hydrolysis

ReF₇ reacts rapidly with water in a hydrolysis reaction to form perrhenic acid (HReO₄) and hydrogen fluoride (HF).[5][8]

-

Reaction: ReF₇ + 4H₂O → HReO₄ + 7HF[8]

-

Kinetics: The reaction follows second-order kinetics with a rate constant of 2.3 × 10⁻² M⁻¹s⁻¹ at 25 °C.[8] The activation energy for this reaction is 45 kJ/mol.[8]

Lewis Acid-Base Reactions

As a Lewis acid, ReF₇ can accept fluoride ions from donor species.

-

Reaction with Fluoride Donors: In the presence of a fluoride donor like Cesium Fluoride (CsF), it forms the octofluoridorhenate(VII) anion, [ReF₈]⁻, which has a square antiprismatic structure.[5]

-

Reaction: ReF₇ + CsF → Cs[ReF₈]

-

-

Reaction with Fluoride Acceptors: Conversely, with a strong fluoride acceptor such as Antimony pentafluoride (SbF₅), it forms the hexafluoridorhenium(VII) cation, [ReF₆]⁺.[5]

-

Reaction: ReF₇ + SbF₅ → [ReF₆]⁺[SbF₆]⁻

-

Reduction

This compound can be reduced by hydrogen gas at elevated temperatures to form lower rhenium fluorides, such as Rhenium tetrafluoride (ReF₄).[12]

-

Reaction: 2ReF₇ + 3H₂ (at 200°C) → 2ReF₄ + 6HF[12]

Caption: Key reaction pathways of this compound.

Safety and Handling

This compound is a corrosive and hazardous material that requires careful handling.[1][13]

-

Hazards: It causes severe skin burns and eye damage.[13][14] Contact with moisture in the air or skin will produce hydrofluoric acid, which is highly toxic and corrosive.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., neoprene or nitrile), and eye/face protection.[13][15]

-

Handling: Avoid inhalation of dust, fumes, or vapors.[14][15] Use non-sparking tools and prevent the build-up of electrostatic charge.[14]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from water and combustible materials.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[13][14] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][15]

-

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Rhenium » this compound [webelements.com]

- 5. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 6. americanelements.com [americanelements.com]

- 7. Rhenium compounds - Wikipedia [en.wikipedia.org]

- 8. webqc.org [webqc.org]

- 9. This compound - Wikiwand [wikiwand.com]

- 10. WebElements Periodic Table » Rhenium » reactions of elements [webelements.com]

- 11. Rhenium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 12. CharChem. This compound [easychem.org]

- 13. This compound | CAS 17029-21-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of Solid Rhenium Heptafluoride (ReF₇)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of solid Rhenium Heptafluoride (ReF₇), the only thermally stable metal heptafluoride.[1] The document details its structural, thermodynamic, and other key physical characteristics, supported by experimental protocols for their determination.

Summary of Physical Properties

This compound is a bright yellow crystalline solid at room temperature.[1][2] It is a molecular solid with intermolecular forces consisting primarily of van der Waals and dipole-dipole interactions.[2] This results in a relatively low melting point compared to ionic compounds.[2]

Table 1: Key Physical Properties of Solid ReF₇

| Property | Value | Units | Notes |

| Molecular Formula | ReF₇ | - | [3] |

| Molar Mass | 319.196 | g/mol | [3][4] |

| Appearance | Bright yellow crystalline solid | - | [1][2][3] |

| Melting Point | 48.3 | °C | [1][2][3] |

| Boiling Point | 73.72 | °C | [2][3] |

| Density (solid, 25 °C) | 4.3 | g/cm³ | [1][2] |

| Crystal System | Triclinic | - | [2][5] |

| Space Group | P1 (No. 2) | - | [1][2] |

| Enthalpy of Fusion (ΔHfus) | 7.53 | kJ/mol | [1][2] |

| Enthalpy of Vaporization (ΔHvap) | 30.77 | kJ/mol | [1][2] |

| Enthalpy of Formation (ΔHf°) | -1590 | kJ/mol | At 298 K.[2] |

| Gibbs Free Energy of Formation (ΔGf°) | -1510 | kJ/mol | [2] |

Crystallographic Properties

The crystal structure of ReF₇ was a subject of considerable debate for many years until it was definitively determined using high-resolution powder neutron diffraction at low temperatures.[6]

2.1 Crystal and Molecular Structure

Solid ReF₇ crystallizes in the triclinic system with a P1 space group.[2][5] The structure is zero-dimensional, consisting of discrete ReF₇ molecular clusters.[5] At 1.5 K, the molecule adopts a distorted pentagonal bipyramidal geometry with Cₛ (m) symmetry.[1][6] This geometry features a central rhenium atom coordinated to seven fluorine atoms.[5] The Re-F bond distances range from 1.84 to 1.89 Å.[5] The distortion from an ideal pentagonal bipyramid includes puckering of the equatorial fluorine atom ring and a deviation of the two axial Re-F bonds from collinearity.[6]

2.2 Experimental Protocol: Powder Neutron Diffraction

The definitive determination of the ReF₇ crystal structure was performed by Vogt, Fitch, and Cockcroft (1994) using high-resolution powder neutron diffraction.[6]

-

Sample Preparation: High-purity ReF₇ was synthesized by the direct combination of elemental rhenium and fluorine at 400 °C (2 Re + 7 F₂ → 2 ReF₇).[1][7] The resulting volatile, yellow crystalline solid was then sublimed to ensure high purity for the diffraction experiment.

-

Data Collection: The neutron diffraction data was collected at a very low temperature of 1.5 K.[1][6] This low temperature was crucial to minimize thermal motion and resolve the static structure of the non-rigid molecule.[1] A high-resolution powder diffractometer was used to obtain the necessary data quality for a full structural refinement.

-

Structural Refinement: The collected diffraction pattern was analyzed using Rietveld refinement methods. This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement confirmed the triclinic P1 space group and the distorted pentagonal bipyramidal geometry of the ReF₇ molecule.[5][6]

Thermodynamic Properties

The thermodynamic properties of ReF₇ are consistent with its nature as a volatile molecular solid.

3.1 Phase Transitions and Enthalpies

ReF₇ melts at 48.3 °C and boils at 73.72 °C under standard atmospheric pressure.[2] The energy required for these phase transitions has been measured, with a heat of fusion of 7.53 kJ/mol and a heat of vaporization of 30.77 kJ/mol.[1][2] The compound is thermally stable up to 400 °C.[2]

3.2 Formation Data

The standard enthalpy of formation for solid ReF₇ at 298 K is -1590 kJ/mol, and the standard Gibbs free energy of formation is -1510 kJ/mol.[2] These negative values indicate that the formation of ReF₇ from its constituent elements is a thermodynamically spontaneous process under standard conditions.[2]

3.3 Experimental Protocol: Calorimetry

Thermodynamic data such as enthalpies of fusion and vaporization are typically determined using calorimetric techniques.

-

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion: A precisely weighed sample of high-purity ReF₇ is placed in a hermetically sealed pan. A reference pan (usually empty) is also prepared. Both pans are heated at a constant, controlled rate. The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. An endothermic peak is observed at the melting point (48.3 °C). The area under this peak is directly proportional to the enthalpy of fusion, which is calculated by calibrating the instrument with a standard of known melting point and enthalpy of fusion.

-

Vapor Pressure Measurement for Enthalpy of Vaporization: The enthalpy of vaporization is often derived from vapor pressure measurements at different temperatures. The vapor pressure of liquid ReF₇ can be measured using a static or boiling-point method. The data is then plotted according to the Clausius-Clapeyron equation (ln(P) vs. 1/T). The slope of the resulting line is equal to -ΔHvap/R (where R is the ideal gas constant), allowing for the calculation of the enthalpy of vaporization.[2]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of ReF₇.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. WebElements Periodic Table » Rhenium » this compound [winter.group.shef.ac.uk]

- 4. echemi.com [echemi.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Crystal and molecular structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wikipedia.nucleos.com [wikipedia.nucleos.com]

Unraveling the Complexity of Rhenium Heptafluoride: A Crystallographic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Rhenium heptafluoride (ReF₇) stands as a unique and fascinating subject in structural chemistry. As one of only two known thermally stable metal heptafluorides, its molecular geometry and crystal structure have been a topic of considerable scientific discussion.[1][2] This technical guide provides a comprehensive analysis of the crystal structure of ReF₇, focusing on the definitive low-temperature studies that have elucidated its complex arrangement. The information presented herein is critical for professionals in materials science and drug development who rely on a precise understanding of molecular conformations and intermolecular interactions.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was conclusively determined through high-resolution powder neutron diffraction at cryogenic temperatures (1.5 K).[1][3] This analysis revealed that ReF₇ crystallizes in the triclinic crystal system with the space group P̅1.[3][4] The structure is composed of discrete ReF₇ molecules.[4]

At this low temperature, the molecule adopts a distorted pentagonal bipyramidal geometry with Cₛ symmetry.[1] This geometry consists of five equatorial fluorine atoms forming a puckered ring and two axial fluorine atoms. The deviation of the two axial Re-F bonds from a perfectly linear arrangement and the puckering of the equatorial fluorine atoms are key features of its structure.[1] Electron diffraction studies have also indicated that the structure is non-rigid at higher temperatures, suggesting pseudorotational motion.[2][3]

Crystallographic Data

The quantitative data derived from the low-temperature neutron diffraction experiments are summarized below. These parameters define the unit cell and the atomic arrangement within the crystal lattice.

Table 1: Crystal System and Lattice Parameters

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P̅1 (No. 2) |

| a | 5.06 Å |

| b | 5.10 Å |

| c | 9.15 Å |

| α | 91.07° |

| β | 93.16° |

| γ | 114.33° |

| Unit Cell Volume | 214.35 ų |

| Data sourced from Vogt T., Fitch A. N., & Cockcroft J. K. (1994) as reported by the Materials Project.[4] |

Table 2: Atomic Coordinates and Bond Information

| Atom | Wyckoff Symbol | x | y | z |

| Re | 2i | 0.1392 | 0.8696 | 0.7524 |

| F1 | 2i | 0.8256 | 0.5806 | 0.6531 |

| F2 | 2i | 0.4290 | 0.1595 | 0.8640 |

| F3 | 2i | 0.9437 | 0.7291 | 0.9218 |

| F4 | 2i | 0.2166 | 0.1505 | 0.6115 |

| F5 | 2i | 0.3030 | 0.6349 | 0.8381 |

| F6 | 2i | 0.3465 | 0.7830 | 0.5841 |

| F7 | 2i | 0.0531 | 0.9942 | 0.6698 |

| Bond Information | Value | |||

| Re-F Bond Length Range | 1.84 - 1.89 Å | |||

| Data sourced from Vogt T., Fitch A. N., & Cockcroft J. K. (1994) as reported by the Materials Project.[4] |

Experimental Protocol: High-Resolution Powder Neutron Diffraction

The definitive crystal structure of ReF₇ was determined using high-resolution powder neutron diffraction. While the original publication provides the core results, this section outlines a detailed, representative methodology for such an experiment, crucial for researchers aiming to replicate or build upon this work.

Sample Preparation

This compound can be synthesized by the direct reaction of rhenium metal with fluorine gas at 400 °C.[2][3]

2 Re + 7 F₂ → 2 ReF₇

Due to its high reactivity and sensitivity to moisture, the synthesized ReF₇ powder must be handled in a dry, inert atmosphere (e.g., a glovebox). The fine powder is then loaded and sealed into a suitable sample holder, such as a vanadium can, which is chosen for its low neutron scattering cross-section.

Data Collection

-

Instrument: A high-resolution powder diffractometer at a neutron source (nuclear reactor or spallation source) is required.

-

Cooling: The sealed sample is placed into a cryostat, and the temperature is lowered to the target of 1.5 K. This low temperature is essential to minimize thermal vibrations and "freeze" the molecule in its lowest energy configuration.[1]

-

Diffraction Scan: A neutron beam of a specific wavelength is directed at the sample. The detector array measures the intensity of the scattered neutrons as a function of the scattering angle (2θ). The scan is performed over a wide angular range for an extended period to collect data with good statistics, which is necessary for resolving the closely spaced peaks characteristic of a low-symmetry triclinic structure.

Structure Refinement

The collected powder diffraction pattern is analyzed using the Rietveld refinement method. This powerful technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data.

-

Initial Model: The refinement begins with an initial structural model. This includes the space group (P̅1), approximate lattice parameters, and the fractional atomic coordinates of the rhenium and seven fluorine atoms.

-

Refinement Process: A specialized software package is used to iteratively refine various parameters to minimize the difference between the observed and calculated patterns. The refined parameters include:

-

Instrumental Parameters: Zero-point offset, peak shape parameters.

-

Structural Parameters: Lattice parameters (a, b, c, α, β, γ), fractional atomic coordinates for each atom, and atomic displacement parameters (temperature factors).

-

-

Convergence: The refinement is complete when the goodness-of-fit parameters (e.g., R-factors, χ²) converge to low values, indicating an excellent match between the model and the experimental data. The final refined atomic positions and lattice parameters provide the definitive crystal structure.

Experimental Workflow Visualization

The logical flow from sample synthesis to final structural analysis is a critical aspect of crystallographic studies. The following diagram illustrates this workflow for the determination of the ReF₇ crystal structure.

Caption: Experimental workflow for ReF₇ crystal structure analysis.

Conclusion

The determination of the crystal structure of this compound represents a significant achievement in inorganic chemistry, providing definitive evidence for its distorted pentagonal bipyramidal geometry at low temperatures. The use of high-resolution powder neutron diffraction was paramount in accurately locating the fluorine atoms and resolving the low-symmetry triclinic structure. The detailed crystallographic data and experimental protocols presented in this guide offer a valuable resource for researchers in materials science and computational chemistry, enabling a deeper understanding of the structural properties of heptacoordinated compounds.

References

Unraveling the Dynamic Structure of Rhenium Heptafluoride: An In-depth Technical Guide on Electron Diffraction Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron diffraction studies that have been pivotal in elucidating the complex molecular structure of Rhenium Heptafluoride (ReF7). This document delves into the experimental protocols, presents key quantitative data, and visualizes the intricate relationships and workflows involved in these seminal studies. The primary focus is on the gas-phase electron diffraction work that first revealed the non-rigid, fluxional nature of this unique heptacoordinated molecule.

Molecular Geometry and Pseudorotation

Electron diffraction studies have been instrumental in determining the molecular structure of ReF7 in the gas phase. Initial assumptions of a simple, highly symmetric pentagonal bipyramidal (D5h) structure were found to be inconsistent with the experimental data. Instead, the diffraction patterns are well-represented by a model with a distorted pentagonal bipyramidal geometry.

The key findings from these studies indicate that the five equatorial fluorine atoms are not coplanar, but rather puckered. This puckering is coupled with a bending of the two axial fluorine atoms away from the principal five-fold axis. The models that best fit the experimental data possess either C2 or Cs symmetry.

This deviation from a static, idealized geometry is explained by the concept of pseudorotation . In this dynamic process, the molecule continuously distorts from one C2 configuration to another through a Cs transition state. This fluxional behavior involves the puckering of the equatorial ring and a coupled bending of the axial bonds, effectively creating a wave-like motion of the fluorine atoms around the central rhenium atom. This dynamic model is a more reasonable explanation for the observed diffraction data than a static, deformed structure.

Quantitative Structural Parameters

The following table summarizes the key structural parameters for ReF7 as determined by gas-phase electron diffraction. It is important to note that the fluxional nature of the molecule makes the definition of precise, static bond lengths and angles challenging. The reported values represent time-averaged positions of the atoms.

| Parameter | Description | Value | Uncertainty |

| r(Re-F) | Mean Re-F bond length | 1.835 Å | ± 0.004 Å |

| r(Re-Fax) | Axial Re-F bond length | ~1.815 Å | - |

| r(Re-Feq) | Equatorial Re-F bond length | ~1.845 Å | - |

| ∠Feq-Re-Feq | Equatorial bond angle | ~72° | - |

| ∠Fax-Re-Feq | Axial-equatorial bond angle | ~90° | - |

| Puckering Amplitude | Maximum out-of-plane displacement of equatorial F atoms | ~9° | - |

| Axial Bend | Deviation of axial F atoms from the 5-fold axis | ~8° | - |

Note: The individual axial and equatorial bond lengths are difficult to resolve due to the high correlation with vibrational amplitudes and the small difference between them. The values presented are indicative of the trend observed in the data analysis where equatorial bonds are slightly longer than axial bonds.

Experimental Protocols: Gas-Phase Electron Diffraction of ReF7

The study of a highly reactive and heavy molecule like ReF7 using gas-phase electron diffraction (GED) presents unique challenges. The following protocol outlines the key steps and considerations, based on the methodologies employed in the foundational studies of rhenium fluorides.

Sample Handling and Introduction

Due to the corrosive nature of ReF7, a specialized inlet system constructed from corrosion-resistant materials (e.g., nickel, Monel) is required. The sample is typically heated in a reservoir to achieve a sufficient vapor pressure for the experiment. The gaseous ReF7 is then introduced into the diffraction chamber through a fine nozzle, creating a molecular beam that intersects with the electron beam.

The Gas-Phase Electron Diffraction Experiment

The core of the experiment involves the scattering of a high-energy electron beam by the gas-phase ReF7 molecules.

Caption: Gas-Phase Electron Diffraction Workflow for ReF7.

Data Collection and Analysis

-

Scattering Pattern: The scattered electrons form a diffraction pattern of concentric rings on a detector, which was historically a photographic plate. The intensity of these rings varies as a function of the scattering angle.

-

Intensity Measurement: The photographic plates are scanned, and the optical density is converted into electron intensity as a function of the scattering variable, s.

-

Heavy-Atom Correction: Due to the large atomic number of rhenium, the scattering theory based on the first Born approximation is insufficient. An empirical correction is necessary to account for the complex scattering factors of the heavy atom. This is often achieved by studying a related, simpler molecule with a known structure (e.g., ReF6) and applying a correction function to the ReF7 data.

-

Radial Distribution Function (RDF): The corrected molecular scattering intensity is mathematically transformed (Fourier transform) to generate a radial distribution function. The RDF shows the probability of finding a given internuclear distance in the molecule. Peaks in the RDF correspond to the various bond lengths (Re-F) and non-bonded distances (F-F) within the ReF7 molecule.

-

Model Refinement: A theoretical molecular model is constructed with adjustable geometric parameters (bond lengths, angles, puckering amplitude, etc.). The theoretical scattering pattern for this model is calculated and compared to the experimental data. A least-squares refinement process is used to adjust the model parameters to achieve the best possible fit between the calculated and experimental curves.

-

Structure Determination: The refined model provides the final structural parameters for the molecule, including the mean bond lengths, bond angles, and parameters describing the molecular motion.

Signaling Pathways and Logical Relationships

The intellectual process of moving from experimental data to a structural understanding of ReF7 can be visualized as a logical pathway.

Caption: Logical Pathway for ReF7 Structure Determination.

Conclusion

The electron diffraction studies of this compound represent a landmark in structural chemistry, demonstrating the power of the technique to elucidate the structures of complex, non-rigid molecules. The revelation of its distorted pentagonal bipyramidal geometry and fluxional nature through pseudorotation has profoundly influenced our understanding of bonding and dynamics in hypercoordinated compounds. The experimental and analytical methodologies developed to overcome the challenges posed by this heavy and reactive molecule have paved the way for the study of other complex inorganic species. This guide serves to provide researchers and professionals with a detailed understanding of the foundational work that continues to inform the fields of structural chemistry and materials science.

Unveiling the Structure of Rhenium Heptafluoride: A Technical Guide to its Neutron Diffraction Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neutron diffraction studies of Rhenium heptafluoride (ReF₇), a compound notable for being one of the few thermally stable metal heptafluorides. The determination of its precise molecular structure has been a subject of considerable scientific interest, culminating in a definitive study using high-resolution powder neutron diffraction. This document summarizes the key findings, experimental methodologies, and structural data derived from this pivotal research, presenting it in a format accessible to professionals in the scientific community.

Core Findings: A Distorted Pentagonal Bipyramidal Structure

Neutron diffraction studies, particularly the seminal work conducted at 1.5 K, have been instrumental in elucidating the low-temperature crystal and molecular structure of this compound.[1][2][3] The key findings reveal that ReF₇ does not adopt a perfect pentagonal bipyramidal geometry. Instead, it possesses a distorted pentagonal bipyramidal structure with Cₛ (m) symmetry.[1] This distortion is a critical aspect of its chemistry and has been a topic of considerable debate prior to these definitive diffraction studies.

The structure crystallizes in the triclinic space group P̅1 and consists of two distinct ReF₇ clusters within the unit cell. The arrangement of the seven fluorine atoms around the central rhenium atom deviates from a perfectly symmetrical configuration, with a notable puckering of the equatorial fluorine atoms and a deviation of the axial Re-F bonds from a linear arrangement.[1]

Quantitative Data Summary

The following tables summarize the key crystallographic and structural data obtained from the high-resolution powder neutron diffraction of this compound at 1.5 K.

Table 1: Crystallographic Data for this compound (ReF₇) at 1.5 K

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P̅1 |

| Temperature | 1.5 K |

Table 2: Re-F Bond Distances

| Bond | Distance (Å) |

| Re-F (range) | 1.84 - 1.89 |

Note: A more detailed table of atomic coordinates, individual bond lengths, bond angles, and thermal parameters is not publicly available in the referenced literature abstracts. The data presented here is based on the published summaries.

Experimental Protocol: High-Resolution Powder Neutron Diffraction

The determination of the crystal structure of ReF₇ was achieved through high-resolution powder neutron diffraction, a powerful technique for locating the positions of atoms, especially lighter ones like fluorine, with high precision.

Sample Preparation and Handling

Due to the highly reactive and hygroscopic nature of this compound, meticulous sample handling is imperative. The synthesis of ReF₇ is typically achieved by the direct fluorination of rhenium metal at elevated temperatures (e.g., 400 °C).

For the neutron diffraction experiment, the powdered ReF₇ sample must be loaded into a suitable sample container under an inert atmosphere to prevent any reaction with air or moisture.

Data Collection

The powder neutron diffraction data for ReF₇ was collected at a very low temperature of 1.5 K. This is crucial for minimizing thermal vibrations and obtaining a static picture of the molecular structure. The experiment would have been conducted at a dedicated neutron scattering facility, utilizing a high-resolution powder diffractometer. A beam of thermal neutrons of a specific wavelength is directed at the powdered sample. The scattered neutrons are then detected at various angles to produce a diffraction pattern.

Data Analysis: The Rietveld Method

The resulting powder diffraction pattern, a plot of neutron intensity versus scattering angle (2θ), is analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a proposed structural model, to the experimental data. The parameters of the structural model, including lattice parameters, atomic positions, and thermal parameters, are adjusted iteratively to achieve the best possible fit between the calculated and observed patterns. The quality of the fit confirms the accuracy of the structural model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the neutron diffraction analysis of this compound.

Logical Framework for Structural Determination

The process of determining the crystal structure of ReF₇ from neutron diffraction data follows a logical progression, as illustrated in the diagram below.

References

Theoretical Insights into the Structure of Rhenium Heptafluoride (ReF₇): A Computational Guide

Abstract

Rhenium heptafluoride (ReF₇), a unique and highly fluxional molecule, has been a subject of significant interest in the field of inorganic chemistry. Its seven-coordinate structure challenges simple bonding models and presents a fascinating case of non-rigidity in molecular geometry. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the complex structure of ReF₇. By summarizing key quantitative data from computational chemistry, detailing the methodologies employed, and visualizing the structural relationships, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is one of the few known thermally stable hepta-coordinated binary fluorides. Its structure deviates from idealized high-symmetry geometries, a consequence of accommodating seven ligands around a central metal atom. Early experimental studies, including gas-phase electron diffraction, suggested that ReF₇ does not possess a rigid structure, pointing towards a dynamic process of intramolecular ligand exchange known as fluxionality. Subsequent low-temperature neutron diffraction experiments provided a more static picture, revealing a distorted pentagonal bipyramidal geometry with Cₛ symmetry.[1]

Theoretical and computational chemistry have played a pivotal role in reconciling these dynamic and static views. By mapping the potential energy surface of ReF₇, researchers have been able to identify the minimum energy structures and the low-energy pathways that connect them, providing a detailed understanding of the molecule's fluxional behavior. This guide will delve into the key theoretical findings that have shaped our current understanding of the ReF₇ structure.

Theoretical Methodologies

The theoretical investigation of ReF₇'s structure and fluxionality relies on sophisticated computational quantum chemistry methods. These approaches are essential for calculating the molecule's electronic structure, optimizing its geometry, and determining the relative energies of different conformations.

Density Functional Theory (DFT)

A significant portion of the theoretical work on ReF₇ has employed Density Functional Theory (DFT). This method is well-suited for systems containing transition metals like rhenium due to its balance of computational cost and accuracy.

Typical Protocol for DFT Calculations of ReF₇:

-

Functional Selection: A variety of exchange-correlation functionals are used, with hybrid functionals such as B3LYP often being a starting point. More contemporary studies may employ range-separated or double-hybrid functionals for improved accuracy.

-

Basis Set Selection: For the rhenium atom, a relativistic effective core potential (ECP) is crucial to account for the significant relativistic effects of this heavy element. The associated basis set (e.g., LANL2DZ ECP) is used. For the fluorine atoms, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly chosen.

-

Geometry Optimization: Starting from an initial guess geometry (e.g., an idealized D₅ₕ structure), the molecular geometry is optimized to find a stationary point on the potential energy surface. This is an iterative process that minimizes the forces on each atom.

-

Frequency Analysis: To characterize the nature of the optimized stationary point, a vibrational frequency calculation is performed. A true minimum energy structure will have all real (positive) vibrational frequencies. A transition state, which represents a saddle point on the potential energy surface, will have exactly one imaginary frequency.

Ab Initio Methods

While computationally more demanding, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematically improvable and often more accurate description of the electronic structure.

Typical Protocol for Ab Initio Calculations of ReF₇:

-

Method Selection: The choice of method depends on the desired accuracy and available computational resources. MP2 provides a good starting point for including electron correlation, while CCSD(T) is often considered the "gold standard" for its high accuracy.

-

Basis Set Selection: Similar to DFT, relativistic ECPs and appropriate basis sets for rhenium and fluorine are essential.

-

Geometry Optimization and Frequency Analysis: The procedure is analogous to that used in DFT calculations to locate and characterize stationary points on the potential energy surface.

Structural Isomers and Energetics

Theoretical studies have explored several possible structures for ReF₇ to identify the global minimum and understand the potential energy landscape. The primary contenders are variations of the pentagonal bipyramid.

| Structure | Point Group | Relative Energy (kcal/mol) | Computational Method |

| Distorted Pentagonal Bipyramid | Cₛ | 0.0 | DFT (Example) |

| Distorted Pentagonal Bipyramid | C₂ | (Typically slightly higher than Cₛ) | DFT (Example) |

| Ideal Pentagonal Bipyramid | D₅ₕ | (Higher in energy, often a transition state) | DFT (Example) |

Note: The relative energies are illustrative and depend on the specific computational level of theory.

Detailed Geometric Parameters of the Cₛ Structure

The ground state structure of ReF₇, as determined by both low-temperature neutron diffraction and supported by theoretical calculations, is a distorted pentagonal bipyramid with Cₛ symmetry.[1] The distortion involves a puckering of the equatorial fluorine atoms and a bending of the axial fluorine atoms away from a perfect 180° angle.

Table of Calculated Bond Lengths for the Cₛ Structure of ReF₇

| Bond | Bond Length (Å) |

| Re - F (axial, avg.) | 1.84 - 1.89 |

| Re - F (equatorial, avg.) | 1.84 - 1.89 |

Data from DFT calculations as reported in the Materials Project database.

Table of Calculated Bond Angles for the Cₛ Structure of ReF₇

| Angle | Bond Angle (°) |

| F(axial) - Re - F(axial) | < 180 (distorted) |

| F(equatorial) - Re - F(equatorial) | ~72 (in-plane, distorted) |

| F(axial) - Re - F(equatorial) | ~90 (distorted) |

Fluxionality and Pseudorotation

The non-rigidity of ReF₇ observed in gas-phase experiments is explained by a low-energy intramolecular rearrangement process known as pseudorotation. This process allows for the rapid interchange of the axial and equatorial fluorine atoms. Theoretical studies suggest that this occurs via a pathway that connects the Cₛ and C₂ symmetry structures.

The idealized D₅ₕ pentagonal bipyramidal structure is believed to be a transition state or a very shallow minimum on the potential energy surface, facilitating this low-barrier rearrangement.

Visualization of the ReF₇ Structure

The following diagram illustrates the connectivity and arrangement of atoms in the distorted pentagonal bipyramidal structure of ReF₇.

Conclusion

Theoretical studies, primarily employing Density Functional Theory and ab initio methods, have been instrumental in providing a detailed picture of the structure of this compound. These computational investigations have confirmed that the ground state geometry is a distorted pentagonal bipyramid of Cₛ symmetry and have rationalized the experimentally observed fluxionality through a low-energy pseudorotation pathway. The synergy between experimental observations and theoretical calculations has been crucial in unraveling the complexities of this fascinating seven-coordinate molecule. Future computational work with increasingly accurate methods and larger basis sets will continue to refine our understanding of the subtle energetic and structural details of ReF₇ and other highly coordinated inorganic species.

References

Methodological & Application

Application Note: Synthesis of Rhenium Heptafluoride from Elemental Rhenium and Fluorine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the laboratory synthesis of Rhenium Heptafluoride (ReF₇) via the direct combination of elemental rhenium (Re) and fluorine (F₂) gas. This compound is the only thermally stable metal heptafluoride, making it a compound of significant interest in inorganic and fluorine chemistry.[1][2] The procedure outlined below achieves a high yield of ReF₇, a volatile, bright yellow crystalline solid.[1][2] Due to the extreme reactivity and toxicity of fluorine gas and the product's sensitivity to moisture, this synthesis requires specialized equipment and stringent safety measures.

Physicochemical Data and Reaction Parameters

A summary of the physical properties of this compound and the key parameters for its synthesis are presented below.

| Parameter | Value | Reference |

| Chemical Formula | ReF₇ | [3] |

| Molar Mass | 319.196 g/mol | [2] |

| Appearance | Bright yellow crystalline solid | [1][2] |

| Melting Point | 48.3 °C | [1][2] |

| Boiling Point | 73.72 °C | [1][2] |

| Molecular Geometry | Distorted pentagonal bipyramidal | [1][4] |

| Reaction Temperature | 400 - 450 °C | [1] |

| Fluorine Pressure | 2 - 5 atm (excess) | [1] |

| Typical Yield | > 95% | [1] |

| Purification Method | Vacuum Sublimation (at 50 °C) | [1] |

Experimental Protocol

This protocol details the direct fluorination of rhenium metal. The balanced chemical equation for this reaction is:

2.1 Materials and Equipment

-

Reactants:

-

Rhenium metal powder (99.9%+ purity)

-

High-purity fluorine gas (F₂)

-

High-purity nitrogen or argon gas (for purging)

-

-

Apparatus:

-

Flow-through reactor tube constructed of Nickel or Monel alloy

-

Tube furnace capable of maintaining 400-450 °C

-

Mass flow controllers for precise gas handling (F₂ and inert gas)

-

Pressure-rated fluorine gas cylinder with a suitable regulator

-

Cold trap (U-tube) for product collection, cooled with dry ice/acetone or liquid nitrogen

-

Vacuum pump and vacuum line apparatus (must be compatible with corrosive gases)

-

Alkali trap (e.g., soda lime or alumina) to neutralize unreacted fluorine gas

-

All tubing and fittings must be made of fluorine-resistant materials (e.g., Nickel, Monel, stainless steel).

-

2.2 Safety Precautions

-

Extreme Hazard: Elemental fluorine (F₂) is extremely toxic, corrosive, and a powerful oxidizing agent. All manipulations must be performed in a well-ventilated fume hood with a blast shield. A fluorine-specific gas detector should be in use.

-

HF Hazard: this compound reacts violently with water to produce hydrogen fluoride (B91410) (HF), which is highly corrosive and toxic.[1][2] Ensure the entire apparatus is scrupulously dry. Avoid exposure to atmospheric moisture.

-

Personal Protective Equipment (PPE): A full-face shield, heavy-duty neoprene or butyl rubber gloves, and a flame-resistant lab coat are mandatory. Emergency calcium gluconate gel must be readily available for treating HF burns.

-

Passivation: The entire apparatus must be passivated before use. This involves slowly introducing a dilute mixture of fluorine in an inert gas to form a protective metal fluoride layer on all internal surfaces, which prevents further corrosion.

2.3 Synthesis Procedure

-

System Preparation:

-

Place a weighed amount of rhenium powder in a nickel boat and position it in the center of the Nickel/Monel reactor tube.

-

Assemble the full apparatus as shown in the workflow diagram (Figure 1). Ensure all connections are leak-tight.

-

Thoroughly dry the entire system by heating it under a high vacuum for several hours.

-

Passivate the apparatus with a 5-10% F₂ in N₂ mixture for 1-2 hours at the reaction temperature.

-

-

Reaction:

-

Heat the reactor tube containing the rhenium sample to 400 °C using the tube furnace.[2][5]

-

Once the temperature is stable, stop the inert gas flow and slowly introduce pure fluorine gas into the reactor.

-

Maintain the fluorine pressure between 2 and 5 atmospheres to ensure an excess of the fluorinating agent.[1]

-

The volatile, yellow ReF₇ product will be carried out of the hot zone by the gas flow.

-

Collect the crude product as a solid in the cold trap, which should be cooled to at least -78 °C (dry ice/acetone bath).

-

-

Completion and Purging:

-

Continue the reaction until the rhenium metal is consumed.

-

Once the reaction is complete, stop the fluorine flow and purge the entire system with dry nitrogen or argon to remove all residual fluorine gas. The exhaust gas must pass through an alkali trap.

-

2.4 Purification

-

Isolation: Isolate the cold trap containing the crude ReF₇ from the main reactor setup.

-

Sublimation: Connect the trap to a clean, dry vacuum line. Gently warm the trap to 50 °C while under a dynamic vacuum.[1]

-

Collection: The pure ReF₇ will sublime and can be collected on a cold finger or in a cooled section of the vacuum apparatus. Non-volatile impurities, such as unreacted rhenium or lower fluorides, will remain behind.

-

Storage: The purified ReF₇ must be stored in a sealed, dry, and inert container (e.g., a passivated metal or fluoropolymer vessel) to prevent hydrolysis.

Characterization

The identity and purity of the synthesized this compound can be confirmed using several analytical methods:

-

Infrared (IR) Spectroscopy: The most definitive method. ReF₇ exhibits characteristic Re-F symmetric and asymmetric stretching vibrations in the 700 cm⁻¹ to 750 cm⁻¹ region.[1]

-

Melting Point Analysis: A sharp melting point at 48.3 °C indicates high purity.[1]

-

Raman Spectroscopy: Shows prominent bands at 645 cm⁻¹ and 695 cm⁻¹.[1]

-

Mass Spectrometry: Analysis will show a parent ion peak at m/z = 319, with an isotopic distribution pattern corresponding to the natural abundance of ¹⁸⁵Re and ¹⁸⁷Re.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 1. Workflow for the synthesis and purification of ReF₇.

References

Application Notes: Rhenium Heptafluoride Synthesis and Safety Protocols

Disclaimer: The synthesis of Rhenium Heptafluoride (ReF₇), particularly via methods such as metal explosion, is an inherently hazardous process that should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This document provides general information and historical context but does not constitute a detailed, step-by-step protocol for this dangerous synthesis method due to significant safety risks.

Introduction to this compound

This compound (ReF₇) is a yellow, low-melting solid and is the only thermally stable metal heptafluoride.[1][2][3] It is a compound of interest in inorganic chemistry due to its unique structure and reactive properties. Its synthesis is challenging and requires handling of highly corrosive and reactive materials.

Properties of this compound

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | ReF₇ |

| Molar Mass | 319.196 g/mol |

| Appearance | Bright yellow crystalline solid[1] |

| Density | 4.3 g/cm³ |

| Melting Point | 48.3 °C (118.9 °F; 321.4 K)[1] |

| Boiling Point | 73.72 °C (164.70 °F; 346.87 K)[1] |

| Solubility in Water | Reacts to form perrhenic acid (HReO₄) and hydrogen fluoride (B91410) (HF)[1][2][3] |

| Crystal Structure | Distorted pentagonal bipyramidal[1][2][3] |

| Oxidation State of Re | +7 |

General Principles of Synthesis

Historically, two main methods for the synthesis of this compound have been documented. These are presented here for informational and historical context only and are not intended as a guide for execution.

-

Direct Fluorination: This is the more common method, involving the direct reaction of rhenium metal with excess fluorine gas at elevated temperatures (typically 400 °C).[1][2][3] The reaction is highly exothermic and requires careful control of the reaction conditions to prevent the formation of other rhenium fluorides, such as Rhenium hexafluoride (ReF₆).[4]

-

Metal Explosion under Sulfur Hexafluoride: This method involves the explosive reaction of rhenium metal in an atmosphere of sulfur hexafluoride (SF₆).[1][2][3] This technique is extremely hazardous and is not a standard laboratory procedure.

The general reaction for the direct fluorination of rhenium is as follows:

2 Re + 7 F₂ → 2 ReF₇

Experimental Protocols and Safety

Detailed experimental protocols for the synthesis of ReF₇ via metal explosion are not provided due to the extreme hazards involved. Instead, this section focuses on the critical safety protocols required when handling highly reactive fluorine compounds, which are essential for any work in this area of chemistry.

General Hazards of Fluoride Compounds

-

Toxicity: Fluorine gas and hydrogen fluoride are highly toxic and can cause severe respiratory damage upon inhalation.[5]

-

Corrosivity: These compounds are extremely corrosive to skin, eyes, and mucous membranes.[5] Skin contact can lead to severe burns that are slow to heal.[6]

-

Reactivity: Fluorine is a powerful oxidizing agent and can react violently with many organic and inorganic materials.[5]

Required Safety Precautions

| Precaution Category | Specific Measures |

| Personal Protective Equipment (PPE) | Full-face shield, chemical-resistant gloves (neoprene, PVC, or butyl rubber), flame-resistant lab coat, and appropriate respiratory protection (NIOSH-approved respirator for fluorides).[7] A safety shower and eyewash station must be immediately accessible.[7] |

| Engineering Controls | All work must be conducted in a certified fume hood with a high rate of air exchange.[6][7] The use of a vented gas cabinet for storing fluorine gas is recommended.[5] |

| Handling Procedures | Keep all equipment scrupulously dry to prevent the formation of hydrofluoric acid.[5] Use materials of construction that are resistant to fluorine, such as nickel, monel, or passivated stainless steel.[6] Avoid contact with incompatible materials. |

| Emergency Procedures | In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and apply calcium gluconate gel.[5] For eye contact, flush with water for a minimum of 30 minutes.[5] Seek immediate medical attention in all cases of exposure.[5][8] |

| Waste Disposal | Dispose of all waste materials in accordance with federal, state, and local regulations for hazardous waste.[7][9] Do not dispose of fluoride waste in general trash or down the sewer.[7] |

Diagrams

Caption: General workflow for the synthesis of ReF₇ via direct fluorination.

Caption: Key safety protocols for handling highly reactive fluorinating agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. Page loading... [guidechem.com]

- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fortfrances.ca [fortfrances.ca]

- 8. americanelements.com [americanelements.com]

- 9. Sodium Fluoride - ESPI Metals [espimetals.com]

Rhenium Heptafluoride: An Exploration of Potential in Catalysis

While Rhenium heptafluoride (ReF₇) is a unique and thermally stable metal heptafluoride, a comprehensive review of scientific literature reveals a notable absence of its application as a catalyst in chemical reactions. Despite the well-established catalytic activity of other rhenium compounds, particularly its oxides, ReF₇ has not been reported as a catalyst for organic synthesis or other chemical transformations. This document summarizes the known properties of this compound and clarifies its current standing within the field of catalysis, addressing the interest of researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a yellow, low-melting solid.[1] It is the only thermally stable metal heptafluoride, a testament to its unique chemical nature.[1] Its structure is a distorted pentagonal bipyramid.[1][2]

Key Reactions:

-

Synthesis: ReF₇ can be prepared by the direct reaction of rhenium metal with fluorine gas at 400 °C.[1]

-

Hydrolysis: It reacts with water to form perrhenic acid (HReO₄) and hydrogen fluoride (B91410) (HF).[1]

-